molecular formula C22H19ClN4O3S B11262320 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B11262320
M. Wt: 454.9 g/mol
InChI Key: YVMMLGZETFPQLI-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a chlorophenyl group, and a dimethoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the dimethoxyphenyl acetamide moiety via nucleophilic substitution reactions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reagents like sodium hydroxide or sulfuric acid. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups.

Scientific Research Applications

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C22H19ClN4O3S

Molecular Weight

454.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C22H19ClN4O3S/c1-29-16-7-8-20(30-2)18(11-16)25-21(28)13-31-22-19-12-17(26-27(19)10-9-24-22)14-3-5-15(23)6-4-14/h3-12H,13H2,1-2H3,(H,25,28)

InChI Key

YVMMLGZETFPQLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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